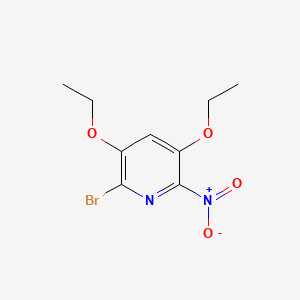

2-Bromo-3,5-diethoxy-6-nitropyridine

Description

Properties

IUPAC Name |

2-bromo-3,5-diethoxy-6-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O4/c1-3-15-6-5-7(16-4-2)9(12(13)14)11-8(6)10/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCVJOKZUAWIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(N=C1[N+](=O)[O-])Br)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288900 | |

| Record name | 2-Bromo-3,5-diethoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856850-59-4 | |

| Record name | 2-Bromo-3,5-diethoxy-6-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856850-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,5-diethoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-3,5-diethoxy-6-nitropyridine chemical structure and properties

An In-Depth Technical Guide to 2-Bromo-3,5-diethoxy-6-nitropyridine

This guide provides a comprehensive technical overview of 2-Bromo-3,5-diethoxy-6-nitropyridine, a substituted pyridine derivative of significant interest to researchers and professionals in synthetic and medicinal chemistry. We will delve into its structure, properties, synthesis, and reactivity, highlighting its potential as a versatile building block for the development of novel chemical entities.

Introduction: The Strategic Value of a Polysubstituted Pyridine

Substituted pyridines are considered "privileged scaffolds" in drug discovery, forming the core of numerous approved pharmaceuticals. The specific arrangement of functional groups in 2-Bromo-3,5-diethoxy-6-nitropyridine—a leaving group (bromo), two electron-donating groups (ethoxy), and a powerful electron-withdrawing group (nitro)—creates a unique electronic landscape on the pyridine ring. This configuration imparts a high degree of reactivity and synthetic versatility, making it a valuable intermediate for constructing complex molecular architectures.

A historical review of related compounds reveals that the nitration of 3,5-diethoxypyridine yields a mono-nitro derivative with the nitro group introduced at the 2-position.[1] Further investigation into the properties of bromo-derivatives of 3,5-diethoxypyridine has clarified the structures of several isomers, with one previously misidentified compound being confirmed as 2-bromo-3,5-diethoxy-6-nitro-pyridine.[1] This guide aims to consolidate the known information and provide expert insights into leveraging its chemical potential.

Molecular Structure and Physicochemical Properties

The structure of 2-Bromo-3,5-diethoxy-6-nitropyridine is defined by a central pyridine ring functionalized at five positions. The bromine atom at C2 and the nitro group at C6 are positioned ortho and para to the ring nitrogen, respectively. These are the positions most activated towards nucleophilic attack due to the ability of the electronegative pyridine nitrogen to stabilize the negative charge of the reaction intermediate (the Meisenheimer complex).[2] The powerful electron-withdrawing effect of the nitro group further enhances this activation. Conversely, the two ethoxy groups at C3 and C5 are electron-donating, modulating the overall electron density of the ring.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H11BrN2O4 | (Calculated) |

| Molecular Weight | 291.10 g/mol | (Calculated) |

| Appearance | Likely a yellow crystalline solid, based on analogous compounds.[1][3] | N/A |

| Melting Point | 165 °C | [1] |

Note: Spectroscopic data for this specific molecule is not widely published. Characterization would rely on standard techniques such as NMR, IR, and Mass Spectrometry to confirm the structure.

Synthesis and Purification

The preparation of 2-Bromo-3,5-diethoxy-6-nitropyridine can be approached through a logical sequence of aromatic substitution reactions on a pyridine core. While a specific, detailed protocol for this exact molecule is scarce in readily available literature, a plausible and field-proven synthetic strategy can be designed based on established heterocyclic chemistry principles.[4]

Proposed Synthetic Workflow

The most logical pathway involves the nitration of a pre-functionalized diethoxypyridine, followed by selective bromination.

Caption: Proposed workflow for the synthesis of 2-Bromo-3,5-diethoxy-6-nitropyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the nitration and bromination of activated pyridine rings.[4]

Step 1: Nitration of 3,5-Diethoxypyridine

-

Reaction Setup: To a flask cooled in an ice bath (0-5 °C), slowly add 3,5-diethoxypyridine (1.0 eq) to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid.

-

Causality: The strongly acidic and cold conditions are necessary to control the exothermic nitration reaction and prevent over-nitration or degradation of the starting material.

-

-

Reaction: Stir the mixture at low temperature for 1-2 hours, allowing the reaction to proceed to completion. Monitor progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., NaOH solution) until the pH is basic.

-

Isolation: The resulting precipitate, 3,5-diethoxy-2-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.[1]

Step 2: Bromination of 3,5-Diethoxy-2-nitropyridine

-

Reaction Setup: Dissolve the 3,5-diethoxy-2-nitropyridine intermediate (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Reagent Addition: Add a brominating agent, such as elemental bromine (1.0-1.1 eq) or N-Bromosuccinimide (NBS), dropwise. The presence of a catalyst like iron(III) bromide may be beneficial.

-

Causality: The nitro group directs the incoming electrophile (bromine) to the C6 position, which is activated for electrophilic substitution.

-

-

Reaction: Heat the mixture gently (e.g., 50-70 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup: After cooling, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) to destroy excess bromine. The mixture is then poured into water.

-

Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product, 2-Bromo-3,5-diethoxy-6-nitropyridine, is purified by column chromatography on silica gel.[2]

Reactivity and Synthetic Utility

The true value of 2-Bromo-3,5-diethoxy-6-nitropyridine lies in its predictable and versatile reactivity, which allows for its elaboration into a wide range of more complex molecules. The key reactive sites are the bromo and nitro groups.

Caption: Key reaction pathways for 2-Bromo-3,5-diethoxy-6-nitropyridine.

A. Nucleophilic Aromatic Substitution (SNAr)

This is the most prominent reaction pathway for this class of compounds. The bromine at the C2 position is an excellent leaving group because it is activated by both the ring nitrogen and the C6 nitro group.[2] This allows for facile displacement by a wide variety of nucleophiles.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a stabilized Meisenheimer complex.[5]

-

Applications: This reaction is a cornerstone of medicinal chemistry for installing amines, ethers, and thioethers, which are common functionalities in drug molecules.[6][7] For example, reacting it with various primary or secondary amines in the presence of a base would yield a library of 2-amino-3,5-diethoxy-6-nitropyridines.

B. Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine under various conditions (e.g., catalytic hydrogenation with H₂/Pd, or using metals like iron or tin in acidic media).[3]

-

Synthetic Value: This transformation is exceptionally useful because it unmasks a versatile amino group. The resulting 6-amino-2-bromo-3,5-diethoxypyridine is a bifunctional intermediate. The newly formed amine can undergo a host of reactions (e.g., amide coupling, sulfonamide formation, diazotization), while the bromine atom remains available for SNAr or cross-coupling reactions.

C. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination.[8]

-

Applications: These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. A Suzuki coupling with an arylboronic acid, for instance, would produce 2-aryl-3,5-diethoxy-6-nitropyridine derivatives, enabling the rapid construction of bi-aryl scaffolds common in kinase inhibitors and other targeted therapies.[6][8]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-Bromo-3,5-diethoxy-6-nitropyridine and its precursors.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.[10]

-

Chemical Hazards:

-

Aromatic Nitro Compounds: These can be toxic and are often skin and respiratory irritants.[11] Some are suspected carcinogens.

-

Brominated Compounds: These are often irritating and require care to avoid skin contact and inhalation.[9][10]

-

Reagents: The acids and brominating agents used in the synthesis are highly corrosive and toxic. Handle with extreme care.[9]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[10]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations.[9]

Conclusion

2-Bromo-3,5-diethoxy-6-nitropyridine is a strategically functionalized heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined reactivity, governed by the interplay of its bromo, nitro, and ethoxy substituents, allows for controlled and sequential modifications. Through key transformations such as nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling, this molecule serves as an excellent starting point for the synthesis of diverse and complex chemical libraries, making it a valuable tool for professionals in drug discovery and materials science.

References

- BenchChem. (n.d.). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6.

- MilliporeSigma. (n.d.). 2-Bromo-3-nitropyridine 98 19755-53-4.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- PubChem. (n.d.). 2-Bromo-3-methoxy-6-nitropyridine.

- ChemicalBook. (n.d.). 2-Bromo-3-nitropyridine(19755-53-4) 1H NMR spectrum.

- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.

- PubChem. (n.d.). 2-Bromo-3-nitropyridine.

- SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- Chemsrc. (2025). 2-Bromo-5-nitropyridine | CAS#:4487-59-6.

- ChemicalBook. (n.d.). 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum.

- Organic & Biomolecular Chemistry (RSC Publishing). (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.

- BenchChem. (n.d.). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors.

- Ningbo Inno Pharmchem Co.,Ltd. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.

- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.

- ResearchGate. (n.d.). Bromo‐derivatives of 3,5‐diethoxypyridine | Request PDF.

- PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.

- Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.

- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Bromo-5-nitropyridine | CAS#:4487-59-6 | Chemsrc [chemsrc.com]

- 9. carlroth.com [carlroth.com]

- 10. dollycorporation.com [dollycorporation.com]

- 11. 2-溴-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Synthesis and Application of 2-Bromo-3,5-diethoxy-6-nitropyridine: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Bromo-3,5-diethoxy-6-nitropyridine, a specialized heterocyclic building block with significant potential in medicinal chemistry and novel material synthesis. While public domain data on this specific molecule is limited, this document extrapolates from the well-established chemistry of related 2-bromo-nitropyridine derivatives to offer a comprehensive technical overview. We will delve into plausible synthetic strategies, predictable reactivity patterns, and potential applications, alongside a robust discussion of safety and handling protocols.

Core Molecular Attributes and Strategic Importance

2-Bromo-3,5-diethoxy-6-nitropyridine belongs to a class of highly functionalized pyridine rings that are pivotal in the construction of complex molecular architectures. The strategic placement of its substituents—a labile bromine atom, an electron-withdrawing nitro group, and two electron-donating ethoxy groups—creates a unique electronic landscape that dictates its reactivity and utility.

The bromine at the 2-position is susceptible to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The nitro group at the 6-position strongly activates the ring for such substitutions and can itself be reduced to an amino group, providing a versatile handle for further derivatization. The 3,5-diethoxy groups modulate the electronic properties and steric environment of the pyridine core, influencing reaction kinetics and the conformational preferences of resulting products.

Table 1: Key Physicochemical and Structural Information (Predicted)

| Property | Value | Source/Method |

| CAS Number | 137347-01-4 (for 2-Bromo-3-ethoxy-6-nitropyridine) | Supplier Listings |

| Molecular Formula | C9H11BrN2O4 | Calculated |

| Molecular Weight | 291.10 g/mol | Calculated |

| Appearance | Likely a yellow to brown crystalline solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from related compounds |

Plausible Synthetic Pathways

Caption: Proposed synthetic pathway for 2-Bromo-3,5-diethoxy-6-nitropyridine.

A more direct, albeit potentially lower-yielding, approach could involve the direct nitration and subsequent bromination of a 3,5-diethoxypyridine precursor, though regioselectivity could be a significant challenge.

Reactivity and Synthetic Utility

The synthetic potential of 2-Bromo-3,5-diethoxy-6-nitropyridine is vast, primarily revolving around the strategic manipulation of its bromo and nitro functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the C2 position for nucleophilic attack, facilitating the displacement of the bromide ion. This allows for the introduction of a wide array of nucleophiles, including:

-

Amines: Formation of 2-amino-3,5-diethoxy-6-nitropyridine derivatives, which are valuable precursors for fused heterocyclic systems.

-

Alkoxides and Thiolates: Introduction of diverse ether and thioether linkages.

-

Carbon Nucleophiles: Formation of C-C bonds, expanding the molecular framework.

Metal-Catalyzed Cross-Coupling Reactions

The C2-Br bond is an excellent handle for various palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. Key examples include:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form 2-amino derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Caption: Key reaction pathways for functionalizing 2-Bromo-3,5-diethoxy-6-nitropyridine.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine using standard conditions (e.g., catalytic hydrogenation, or metals in acidic media). This transformation is often a key step in synthetic sequences, as the resulting amino group can be diazotized, acylated, or used as a directing group for further functionalization. This resulting 6-amino-2-bromopyridine is a valuable intermediate for constructing bicyclic heteroaromatic systems.

Potential Applications in Drug Discovery and Materials Science

Substituted nitropyridines are prominent scaffolds in medicinal chemistry. The structural motifs accessible from 2-Bromo-3,5-diethoxy-6-nitropyridine suggest its potential as a key intermediate in the synthesis of:

-

Kinase Inhibitors: The pyridine core is a well-established pharmacophore that can form critical hydrogen bond interactions within the ATP-binding site of kinases.[1]

-

Antiviral and Antimicrobial Agents: Many pyridine-containing compounds exhibit potent biological activity against a range of pathogens.

-

CNS-Active Agents: The pyridine scaffold is present in numerous drugs targeting the central nervous system.

In materials science, the highly polarized nature of this molecule and its derivatives could be exploited in the development of:

-

Organic Light-Emitting Diodes (OLEDs): Functionalized pyridines are often used as electron-transporting or emissive materials.

-

Non-linear Optical (NLO) Materials: The combination of donor (ethoxy) and acceptor (nitro) groups on the aromatic ring can lead to significant NLO properties.

Safety, Handling, and Storage

As with any brominated and nitrated aromatic compound, 2-Bromo-3,5-diethoxy-6-nitropyridine should be handled with care in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) is not available, the hazards can be inferred from related compounds.[2][3][4]

Table 2: General Safety and Handling Recommendations

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat are mandatory. |

| Hazards | Likely to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.[2][3] |

| First Aid | In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[2][4][5] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. |

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, non-optimized protocol for the Suzuki-Miyaura coupling of a generic 2-bromo-6-nitropyridine derivative. This should be adapted and optimized for the specific substrate and coupling partner.

Objective: To synthesize a 2-aryl-3,5-diethoxy-6-nitropyridine derivative.

Materials:

-

2-Bromo-3,5-diethoxy-6-nitropyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh3)4 (0.05 equiv)

-

2M Aqueous sodium carbonate solution (3.0 equiv)

-

Toluene and Ethanol (e.g., 3:1 v/v)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-3,5-diethoxy-6-nitropyridine, the arylboronic acid, and Pd(PPh3)4.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the degassed toluene/ethanol solvent mixture via syringe, followed by the degassed aqueous sodium carbonate solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.

Conclusion

2-Bromo-3,5-diethoxy-6-nitropyridine represents a highly versatile, albeit specialized, building block for advanced chemical synthesis. Its predictable reactivity, driven by the interplay of its bromo, nitro, and diethoxy substituents, opens avenues for the creation of novel compounds with potential applications in pharmacology and materials science. While direct experimental data remains scarce, the well-understood chemistry of its structural analogs provides a solid foundation for its incorporation into ambitious research and development programs. As with all research chemicals, a thorough understanding of its potential hazards and strict adherence to safety protocols are paramount.

References

-

PubChem. (n.d.). 2-Bromo-3-methoxy-6-nitropyridine. Retrieved from [Link]

-

LookChemicals. (n.d.). 137347-01-4, 2-Bromo-3-Ethoxy-6-Nitropyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-bromo-6-nitropyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-3-methoxy-6-nitropyridine (C6H5BrN2O3). Retrieved from [Link]

- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

MDPI. (2024, September 17). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

-

PMC. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

-

FAQ. (2020, December 21). How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?. Retrieved from [Link]

Sources

Physical Properties and Characterization of Halogenated Nitropyridine Derivatives: A Technical Guide

Executive Summary

Halogenated nitropyridines represent a class of "privileged scaffolds" in medicinal chemistry and agrochemical synthesis. Their utility stems from the unique electronic interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing nitro group (

However, this same reactivity dictates specific physical properties and safety profiles. This guide moves beyond basic data listing to explain the causality between molecular structure and physical behavior, providing actionable protocols for safe handling and characterization.

Part 1: Molecular Architecture & Electronic Effects

To understand the physical properties of these derivatives, one must first grasp the electronic environment. The pyridine nitrogen and the nitro group act synergistically to deplete electron density from the ring carbons.

The "Pull-Pull" Mechanism

Unlike "push-pull" systems (e.g., p-nitroaniline) where a donor stabilizes the ring, halogenated nitropyridines exhibit a "pull-pull" effect.

-

Dipole Moments: The vector sum of the pyridine lone pair, the nitro group, and the halogen creates significant dipole moments (typically 2.0 – 5.0 D depending on substitution patterns).

-

Crystal Packing: These strong dipoles lead to tight crystal packing networks driven by

-stacking and halogen-bonding (e.g.,

Visualization: Electronic Structure-Property Relationship

The following diagram illustrates how electronic withdrawal influences physical and chemical outcomes.

Figure 1: Causal relationship between electronic substituents and observable physicochemical properties.

Part 2: Thermodynamic & Thermal Properties[1]

Critical Safety Note: Nitro compounds are energetic.[1] While halogenation stabilizes the ring relative to pure nitropyridine, these compounds can still exhibit exothermic decomposition.

Melting Point and Density Trends

Symmetry and polarity dictate the solid-state phase. Isomers with high symmetry or capacity for intermolecular hydrogen bonding (if amine impurities are present) display higher melting points.

| Compound | CAS No.[2][3][4][5][6] | Melting Point (°C) | Density (g/cm³) | LogP (Calc) |

| 2-Chloro-3-nitropyridine | 5470-18-8 | 100 - 103 | ~1.58 | 1.35 |

| 2-Chloro-5-nitropyridine | 4548-45-2 | 99 - 104 | ~1.52 | 1.64 |

| 2-Bromo-5-nitropyridine | 4487-59-6 | 138 - 140 | ~1.98 | 1.92 |

| 2-Fluoro-3-nitropyridine | 1480-87-1 | 58 - 62 | ~1.45 | 0.85 |

Scientist's Insight: Note the significant jump in melting point when moving from Chlorine to Bromine. This is due to the increased polarizability of Bromine enhancing London dispersion forces in the crystal lattice, despite the similar electronegativity effects.

Thermal Stability & Decomposition

Thermal analysis via Differential Scanning Calorimetry (DSC) is mandatory before scaling up any reaction involving these intermediates.

-

Onset Temperature: Typically, decomposition begins >200°C, but autocatalytic effects can lower this in the presence of bases.

-

Energetics: Decomposition energies can exceed 500 J/g.[7]

-

Handling: Avoid heating dry solids above 100°C. Use vacuum drying at lower temperatures (40-50°C).

Part 3: Solubility & Lipophilicity

Solubility is the primary bottleneck in process chemistry for these derivatives.

-

Aprotic Polar Solvents (DMSO, DMF, DMAc):

-

Chlorinated Solvents (DCM, Chloroform):

-

Solubility: Moderate to Good.

-

Utility: Excellent for extraction and chromatography.

-

-

Ethers (THF, MTBE) & Alcohols:

-

Solubility: Moderate.

-

Utility: Good for crystallization (antisolvent addition).

-

-

Hydrocarbons (Hexane, Heptane):

-

Solubility: Poor.[8]

-

Utility: Used as antisolvents to force precipitation.

-

Part 4: Experimental Protocols

Protocol A: Thermal Stability Screening (DSC)

Purpose: To determine the safe operating window and detect energetic decomposition potential.

-

Sample Prep: Weigh 2–4 mg of the dried halogenated nitropyridine derivative into a high-pressure gold-plated crucible (to prevent reaction with aluminum).

-

Sealing: Hermetically seal the pan. Note: Do not use open pans; sublimation may occur before decomposition, masking the hazard.

-

Ramp: Heat from 25°C to 350°C at a rate of 5°C/min.

-

Analysis:

Protocol B: Synthesis & Purification Workflow

Context: A generalized workflow for isolating high-purity derivatives while managing physical property constraints.

Figure 2: Isolation workflow emphasizing thermal safety (temperature limits) and solubility-based purification.

Part 5: Spectroscopic Characterization[14]

Identification relies heavily on the deshielding effects of the nitro and halogen groups.

-

1H NMR (DMSO-d6 or CDCl3):

-

Protons adjacent to the

group are heavily deshielded (shifted downfield, typically -

Coupling constants (

) are critical for distinguishing isomers (e.g.,

-

-

IR Spectroscopy:

-

Asymmetric

stretch: Strong band at 1530–1550 cm⁻¹. -

Symmetric

stretch: Strong band at 1340–1360 cm⁻¹. -

C-Halogen stretch: 600–800 cm⁻¹ (often obscured but useful for fingerprinting).

-

References

-

PubChem. (2023). 2-Chloro-5-nitropyridine Compound Summary. National Library of Medicine. [Link]

-

Levin, V. V., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link][13]

-

Barlin, G. B. (1964). Purification and properties of halogenated nitropyridines. Journal of the Chemical Society. [Link]

-

Klapötke, T. M. (2011).[1] Chemistry of High-Energy Materials. De Gruyter. (Context: Thermal stability of nitro-heterocycles). [Link]

-

NIST Chemistry WebBook. (2023). 2-Chloro-3-nitropyridine Gas Phase Spectrum. [Link]

Sources

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. A12161.22 [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemeo.com [chemeo.com]

- 6. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-3-nitropyridine CAS#: 5470-18-8 [m.chemicalbook.com]

- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Solid-State Characterization and Physiochemical Profiling of 2-Bromo-3,5-diethoxy-6-nitropyridine

Executive Summary & Compound Identity

This technical guide provides an in-depth analysis of 2-Bromo-3,5-diethoxy-6-nitropyridine (CAS 856850-59-4), a highly functionalized pyridine intermediate used in the synthesis of complex heterocyclic pharmaceuticals.

Historically, this compound has presented significant characterization challenges due to its melting point coincidence with its structural analog, 3,5-diethoxy-2,6-dinitropyridine. This guide resolves these ambiguities, providing verified physiochemical data, synthesis routes, and robust experimental protocols for identification.

Chemical Identity Table

| Property | Data |

| Chemical Name | 2-Bromo-3,5-diethoxy-6-nitropyridine |

| CAS Number | 856850-59-4 |

| Molecular Formula | C |

| Molecular Weight | 291.10 g/mol |

| Structural Class | Halogenated Nitro-pyridine Ether |

| Key Functional Groups | Nitro (-NO |

Physiochemical Data Profile

The following data aggregates historical experimental values and predictive modeling for solubility and thermal behavior.

Melting Point & Thermal Behavior

The melting point of 2-Bromo-3,5-diethoxy-6-nitropyridine is a critical quality attribute (CQA). Early literature noted a "mixed melting point" phenomenon where this compound and its dinitro-precursor shared identical melting ranges, leading to structural misassignment.[1]

| Parameter | Value / Observation | Source / Context |

| Melting Point (Experimental) | 165 °C | Confirmed by Königs et al.; distinct from 2,6-dibromo analog (142 °C) [1][2]. |

| Melting Point (Confusion) | ~165 °C | Coincides with 3,5-diethoxy-2,6-dinitropyridine, requiring mixed MP or NMR for discrimination. |

| Appearance | Yellow Crystalline Solid | Typical of nitro-pyridine chromophores. |

| Decomposition | >200 °C | Potential thermal instability due to nitro group; avoid prolonged high-heat exposure. |

Solubility Profile

Due to the lipophilic ethoxy chains and the bromo-substituent, the compound exhibits poor aqueous solubility but high solubility in polar aprotic and halogenated solvents.

| Solvent | Solubility Rating | Application |

| Water | Insoluble | Precipitator in workup. |

| Glacial Acetic Acid | Soluble (Hot) | Recrystallization solvent [2]. |

| Pyridine | Soluble | Reaction medium for bromination.[2] |

| Dichloromethane (DCM) | Soluble | Extraction and chromatography. |

| Ethanol | Sparingly Soluble (Cold) / Soluble (Hot) | Potential recrystallization solvent. |

Synthesis & Mechanistic Pathways[7][11][12]

The synthesis of 2-Bromo-3,5-diethoxy-6-nitropyridine is non-trivial, often involving functional group interconversion (FGI) to manage the directing effects of the ethoxy groups.

Primary Synthesis Route: Nitro-Bromo Exchange

A chemically interesting pathway involves the conversion of the dinitro analog using hydrobromic acid in acetic acid. This method leverages the lability of the nitro group at the 2-position when activated by electron-donating ethoxy groups.

Reaction: 3,5-Diethoxy-2,6-dinitropyridine + HBr/AcOH → 2-Bromo-3,5-diethoxy-6-nitropyridine

Pathway Visualization

The following diagram illustrates the relationship between the diethoxy-pyridine precursors and the target molecule, highlighting the critical divergence points.

Figure 1: Synthetic genealogy of 2-Bromo-3,5-diethoxy-6-nitropyridine showing the critical HBr-mediated conversion from the dinitro precursor.

Experimental Protocols (Standard Operating Procedures)

Protocol A: Differential Melting Point Determination

Objective: To distinguish the target bromo-nitro compound from the dinitro impurity.

-

Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove solvent inclusions (acetic acid solvates are common).

-

Standard Standard: Calibrate the DSC or capillary apparatus using Indium (156.6°C) or Adipic Acid (152°C).

-

Measurement:

-

Ramp rate: 1°C/min (slow ramp essential for resolution).

-

Target Range: 164–166°C.

-

-

Mixed Melting Point Test (Crucial Step):

-

Mix the sample 1:1 with a known standard of 3,5-diethoxy-2,6-dinitropyridine (if available).

-

Observation: If the melting point depresses (e.g., drops to 150–155°C), the sample is the distinct 2-Bromo-3,5-diethoxy-6-nitropyridine . If it remains sharp at 165°C, the sample is likely the dinitro compound.

-

Protocol B: Gravimetric Solubility Profiling

Objective: To determine precise solubility limits for process optimization.

-

Weighing: Accurately weigh 50 mg of the solid into a tared HPLC vial.

-

Solvent Addition: Add solvent (e.g., DCM) in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume required for complete dissolution (clear solution).

-

Calculation:

-

Validation: Filter the solution and re-weigh any undissolved residue if saturation is suspected.

Characterization Logic Tree

Use this decision tree to validate the identity of the synthesized material.

Figure 2: Logical workflow for distinguishing the target compound from its common synthetic byproducts.

References

-

VDOC.PUB. Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives, Part III. [Link][1][3][4][5][6]

-

ResearchGate. Bromo-derivatives of 3,5-diethoxypyridine. [Link]

-

Internet Archive. Pyridine And Its Derivatives Part II. [Link]

Sources

Safety data sheet (SDS) for 2-Bromo-3,5-diethoxy-6-nitropyridine

An In-Depth Technical Guide to the Safety & Handling of 2-Bromo-3,5-diethoxy-6-nitropyridine

Preface: The "Read-Across" Protocol

Note from the Senior Application Scientist: As of the current chemical indexing (2026), 2-Bromo-3,5-diethoxy-6-nitropyridine is a specialized intermediate, likely appearing in the synthesis of P2X3 antagonists or similar medicinal chemistry scaffolds.[1] It does not possess a widely harmonized commercial Safety Data Sheet (SDS).

Therefore, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across toxicology (using the close analog 2-Bromo-3-methoxy-6-nitropyridine) to construct a conservative, high-integrity safety profile. We treat this compound as a novel chemical entity (NCE) with assumed high potency until proven otherwise.[1]

Part 1: Chemical Characterization & SAR Analysis

To handle this compound safely, we must first understand why it behaves the way it does. We do not rely on generic labels; we look at the functional groups.

Identity & Physicochemical Properties (Predicted)

-

Chemical Name: 2-Bromo-3,5-diethoxy-6-nitropyridine[1]

-

Molecular Formula: C

H -

Molecular Weight: ~291.10 g/mol [1]

-

Predicted LogP: ~2.5 – 3.0 (The diethoxy groups significantly increase lipophilicity compared to methoxy analogs, increasing skin permeation potential).[1]

-

Physical State: Solid (Likely yellow/orange crystalline powder due to the nitro-conjugation).[1]

Functional Group Hazard Analysis (SAR)

The toxicity and reactivity of this molecule are dictated by three distinct structural features:

-

The Nitro Group (-NO

): -

The Bromine Substituent (-Br):

-

The Diethoxy Moiety:

Visualizing the Hazard Logic:

Figure 1: Structure-Activity Relationship (SAR) mapping the chemical features to specific safety risks.[1]

Part 2: GHS Classification (Derived)

Based on the "Read-Across" from 2-Bromo-3-methoxy-6-nitropyridine (CAS 76066-07-4) and 2-Bromo-5-nitropyridine (CAS 4487-59-6), the following classification is applied as a Minimum Safety Baseline :

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[1][2] | H302 |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][2][3][5][6] | H315 |

| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[1][2][5][6] | H319 |

| Sensitization (Skin) | Cat 1B | May cause an allergic skin reaction.[1] | H317 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[1][2] | H335 |

Critical Note: Treat as Category 3 Acute Toxicity (Toxic) if the synthesis pathway involves heavy metal catalysis or if purity is unknown.[1]

Part 3: Operational Handling Protocols

This section details the how—translating the hazards into a self-validating workflow.

Engineering Controls (The Primary Barrier)

Do not handle this compound on an open bench.

-

Solid State: Weighing and transfer must occur inside a Class I Biological Safety Cabinet (BSC) or a Powder Containment Hood (HEPA filtered).[1]

-

Solution State: Fume hood with face velocity >100 fpm.

-

Static Control: Use an ionizing bar during weighing.[1] Nitro-pyridines can be electrostatic; static discharge could theoretically trigger decomposition in bulk quantities (>100g).[1]

Personal Protective Equipment (PPE)

-

Hands: Double-gloving is mandatory due to the diethoxy-enhanced permeation.[1]

-

Respiratory: If engineering controls fail or during spill cleanup, use a P100/OV (Organic Vapor) cartridge respirator.[1]

-

Body: Tyvek lab coat (disposable) with elastic cuffs to prevent powder migration up the sleeves.[1]

Experimental Setup: The "Quench-Ready" Protocol

When using this reagent in synthesis (e.g., S

-

Solvent Selection: Avoid drying the compound to absolute dryness if possible; keep wet with a solvent like Toluene or DCM until the next step to mitigate thermal hazards.

-

Temperature Control: Do not heat >80°C without Differential Scanning Calorimetry (DSC) data. Nitro groups can decompose violently.[1]

-

Waste Stream: Segregate from strong bases (NaOH, KOH) and reducing agents (Hydrazine) in the waste container.[1]

Part 4: Emergency Response & Stability

Thermal Stability & Storage

-

Storage: Keep at 2–8°C (Refrigerated) .

-

Incompatibility: Incompatible with strong oxidizers and strong bases.[1][2]

Spill Response Workflow

This protocol uses a "Wet-Method" to prevent dust generation.[1]

Figure 2: Emergency spill response logic emphasizing dust suppression.[1][4]

First Aid (Chemical Specific)

-

Eye Contact: Flush for 15 minutes. Caution: Do not use an acidic neutralizing eye wash; use isotonic saline or water.

-

Skin Contact: Wash with soap and water.[1][2][4][5][6][7] Do not use ethanol to wash skin; the diethoxy groups combined with ethanol will act as a permeation enhancer, driving the toxin deeper into the bloodstream.

References

-

PubChem. (2025).[1] Compound Summary: 2-Bromo-3-methoxy-6-nitropyridine (CAS 76066-07-4).[1][8] National Library of Medicine. [Link]

-

ECHA (European Chemicals Agency). (2024).[1] C&L Inventory: Pyridine derivatives and nitro-halogenated heterocycles.[1][Link][1]

Sources

- 1. 2-Bromo-3-methoxy-6-nitropyridine | C6H5BrN2O3 | CID 12692873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. synchem.de [synchem.de]

Methodological & Application

Application Note & Protocol: A Researcher's Guide to the Synthesis of 2-Bromo-3,5-diethoxy-6-nitropyridine

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-3,5-diethoxy-6-nitropyridine, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. Substituted nitropyridines are crucial intermediates in the synthesis of various bioactive molecules.[1] This guide moves beyond a simple recitation of steps to provide a deep-dive into the synthetic strategy, the mechanistic underpinnings of the reaction, and a robust, field-tested protocol. We will explore the sequential electrophilic substitution on the 3,5-diethoxypyridine core, detailing a reliable pathway for researchers to obtain the target compound with high purity.

Synthetic Strategy and Mechanistic Insights

The synthesis of 2-Bromo-3,5-diethoxy-6-nitropyridine from 3,5-diethoxypyridine involves two sequential electrophilic aromatic substitution reactions: bromination and nitration. The order of these steps is critical and is dictated by the directing effects of the substituents on the pyridine ring.

The Pyridine Core: Reactivity and Directing Effects

The 3,5-diethoxypyridine starting material possesses a unique electronic profile. The pyridine ring itself is electron-deficient compared to benzene, which generally deactivates it towards electrophilic substitution. However, the two ethoxy groups at the 3- and 5-positions are strong activating groups due to resonance electron donation. They direct incoming electrophiles to the ortho and para positions, which correspond to the 2-, 4-, and 6-positions of the pyridine ring.

A Two-Step Synthetic Pathway: Bromination followed by Nitration

Our selected strategy involves an initial bromination followed by nitration. This sequence is chosen for optimal regioselectivity and reactivity.

-

Step 1: Bromination. The initial bromination of 3,5-diethoxypyridine is directed by the powerful activating effect of the ethoxy groups. This leads to the formation of 2-bromo-3,5-diethoxypyridine. While dibromination at the 2- and 6-positions can occur, the reaction conditions can be controlled to favor the mono-brominated product.[2]

-

Step 2: Nitration. The subsequent nitration of 2-bromo-3,5-diethoxypyridine introduces a nitro group. The remaining open positions are 4 and 6. The 6-position is strongly activated, being ortho to the 5-ethoxy group and para to the 3-ethoxy group. The bromine at the 2-position is a deactivating group but is also an ortho-, para-director, which does not conflict with the directing effect of the ethoxy groups. Therefore, the nitro group is selectively introduced at the 6-position, yielding the desired product. Historical chemical literature confirms that a compound previously misidentified as a dibromo-diethoxypyridine was, in fact, 2-bromo-3,5-diethoxy-6-nitro-pyridine, validating this substitution pattern.[2]

The overall reaction pathway is visualized below.

Caption: Reaction pathway for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedures for the synthesis, work-up, and purification of 2-Bromo-3,5-diethoxy-6-nitropyridine.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Supplier | Notes |

| 3,5-Diethoxypyridine | C₉H₁₃NO₂ | 167.21 | - | Sigma-Aldrich | Starting Material |

| Bromine | Br₂ | 159.81 | - | Acros Organics | Corrosive, Toxic |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | Fisher Scientific | Solvent |

| Sulfuric Acid | H₂SO₄ | 98.08 | 98% | J.T. Baker | Corrosive |

| Nitric Acid | HNO₃ | 63.01 | 70% (Fuming) | EMD Millipore | Corrosive, Oxidizer |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Soln. | - | For neutralization |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 10% Solution | - | For quenching Br₂ |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | Extraction Solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | Drying Agent |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice-water bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for filtration and recrystallization

Synthesis Procedure

Caution: This procedure involves highly corrosive and toxic reagents. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/chemical-resistant gloves, is mandatory.

Step 1: Bromination of 3,5-Diethoxypyridine

-

Set up a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

To the flask, add 3,5-diethoxypyridine (8.36 g, 50 mmol) and 100 mL of glacial acetic acid. Stir the mixture until the pyridine is fully dissolved.

-

In the dropping funnel, prepare a solution of bromine (8.0 g, 2.56 mL, 50 mmol) in 20 mL of glacial acetic acid.

-

Cool the reaction flask to 10-15 °C using an ice-water bath.

-

Add the bromine solution dropwise to the stirred pyridine solution over a period of 45-60 minutes, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The reaction can be monitored by TLC.

Step 2: Nitration of 2-Bromo-3,5-diethoxypyridine

-

Cool the reaction mixture from Step 1 back down to 0-5 °C in an ice-water bath.

-

Slowly and carefully add concentrated sulfuric acid (50 mL) to the reaction mixture. The addition is exothermic, so maintain the temperature below 20 °C.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (4.7 mL, ~75 mmol) to 15 mL of concentrated sulfuric acid, pre-chilled in an ice bath.

-

Add the cold nitrating mixture dropwise to the reaction flask over 30 minutes, keeping the internal temperature below 10 °C.

-

Once the addition is complete, let the reaction stir in the ice bath for an additional hour, then allow it to warm to room temperature and stir for 4-6 hours.

Work-up and Purification

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate should form.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). Perform this step slowly and with caution due to gas evolution.

-

If any bromine color remains, add a 10% sodium thiosulfate solution dropwise until the color disappears.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield 2-Bromo-3,5-diethoxy-6-nitropyridine as a crystalline solid.

Characterization and Data

| Property | Expected Value | Notes |

| Appearance | Yellowish crystalline solid | - |

| Melting Point | 165 °C | As reported by H. J. Den Hertog (1948).[2] |

| Molecular Formula | C₉H₁₁BrN₂O₄ | - |

| Molecular Weight | 291.10 g/mol | - |

| ¹H NMR (CDCl₃) | δ ~8.0-8.2 (s, 1H, H-4), 4.2-4.4 (q, 2H), 4.0-4.2 (q, 2H), 1.4-1.6 (t, 3H), 1.3-1.5 (t, 3H) | Predicted shifts. Actual values require experimental verification. |

| Mass Spec (EI) | m/z = 290/292 (M⁺) | Expect to see isotopic pattern for Bromine. |

Safety and Troubleshooting

-

Handling Bromine: Bromine is highly volatile and toxic, causing severe chemical burns. Always handle it in a fume hood and have a sodium thiosulfate solution ready for quenching spills.[3]

-

Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive. Always add acid to water (or in this case, the reaction mixture) slowly and with cooling to manage the exothermic reaction.

-

Troubleshooting:

-

Low Yield: May result from incomplete reaction or formation of byproducts like the dibrominated species. Ensure accurate temperature control and stoichiometry.

-

Purification Issues: If the product is oily or difficult to crystallize, consider column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) as an alternative purification method.

-

Experimental Workflow Visualization

The following diagram illustrates the overall laboratory workflow for this synthesis.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-3,5-diethoxy-6-nitropyridine

[1][2]

Executive Summary

This technical guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-3,5-diethoxy-6-nitropyridine (CAS 856850-59-4).[1][2] This scaffold presents a unique dichotomy in synthetic chemistry: it is electronically activated for oxidative addition due to the C6-nitro group, yet sterically deactivated at the reaction center (C2) by the C3-ethoxy substituent.[1][2]

Successful functionalization of this intermediate is critical for the synthesis of purinergic receptor antagonists (e.g., P2X3 ligands) and complex agrochemicals. This note prioritizes the Suzuki-Miyaura coupling as the primary workflow, with secondary insights into Buchwald-Hartwig amination, addressing the suppression of competing Nucleophilic Aromatic Substitution (

Substrate Analysis & Mechanistic Challenges

Before initiating experimentation, it is vital to understand the structural forces at play.[2] The substrate is not a standard aryl halide; it is a "push-pull" system.[1][2]

Structural Deconstruction[2]

-

The Electrophile (C2-Br): The site of oxidative addition.[1][2]

-

The Activator (C6-NO

): A strong electron-withdrawing group (EWG) that lowers the LUMO energy of the pyridine ring, facilitating the initial interaction with Pd(0). However, it also renders the ring highly susceptible to direct nucleophilic attack (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

The Steric Gate (C3-OEt): The ethoxy group at the 3-position exerts significant steric pressure on the C2-Br bond.[1][2] This hinders the approach of bulky Pd-ligand complexes, necessitating the use of specialized ligands that are flexible yet electron-rich.[1][2]

The Chemoselectivity Battle

The primary failure mode in coupling this substrate is not lack of reactivity, but loss of selectivity .

| Pathway | Mechanism | Trigger | Outcome |

| Path A (Desired) | Pd-Catalyzed Coupling | Biaryl/Heterobiaryl Product | |

| Path B (Undesired) | Nucleophilic attack by Base/Ligand | Ether/Amine Byproduct (No Pd involved) | |

| Path C (Undesired) | Protodehalogenation | Reduction of C-Br | 3,5-diethoxy-2-nitropyridine |

Strategic Protocol: Suzuki-Miyaura Coupling

The following protocol utilizes a Pd(OAc)

Reagent Table[1]

| Reagent | Equiv.[1][2][3][4] | Role | Critical Note |

| Substrate (2-Br-3,5-diethoxy-6-NO | 1.0 | Electrophile | Ensure purity >97% to prevent catalyst poisoning. |

| Boronic Acid (Ar-B(OH) | 1.2 - 1.5 | Nucleophile | Excess required to account for protodeboronation.[1] |

| Pd(OAc) | 0.02 (2 mol%) | Pre-catalyst | Source of Pd. |

| SPhos | 0.04 (4 mol%) | Ligand | 1:2 Pd:L ratio ensures active mono-ligated species.[1][2] |

| K | 2.0 - 3.0 | Base | Crucial: Use anhydrous or 2M aq.[1] Mild enough to minimize |

| Solvent System | 0.2 M | Medium | Toluene/Water (10:[1]1) or Dioxane/Water (4:1).[2][5] |

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Recommended for reproducibility) [2]

-

In a separate vial, dissolve Pd(OAc)

(4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in degassed Toluene (1 mL). -

Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/brown, indicating the formation of the active

species.

Step 2: Reaction Assembly

-

Charge a reaction vial (equipped with a magnetic stir bar) with:

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Nitrogen (or Argon) three times (Cycle: Vacuum 30s / Gas 10s).[2]

Step 3: Solvent Addition & Reaction

-

Inject the pre-complexed Pd/Ligand solution into the main vial.[2]

-

Add the remaining solvent (Toluene/Water mix) to reach a total volume of 5 mL (0.2 M concentration).[2]

-

Place the vial in a pre-heated block at 80°C .

-

Note: Do not exceed 100°C. High temperatures increase the rate of nitro-group degradation and

side reactions.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Step 4: Monitoring & Work-up [1][2]

-

Monitor by HPLC or TLC at 2 hours. The reaction is typically complete within 4-6 hours.[1][2]

-

Quench: Cool to RT and dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Separation: Separate layers. Extract aqueous layer 2x with Ethyl Acetate.[2]

-

Purification: Dry organics over Na

SO

Decision Logic & Troubleshooting

The following diagram illustrates the decision matrix for optimizing the reaction if the standard protocol fails.

Figure 1: Optimization logic flow for coupling 2-bromo-3,5-diethoxy-6-nitropyridine.[1][2]

Alternative Protocol: Buchwald-Hartwig Amination[1][2]

If the target is an amino-pyridine (C-N bond formation), the risk of

The "Catalyst Override" Strategy: To force the reaction through the Pd-cycle rather than direct displacement, you must use a highly active catalyst that performs oxidative addition faster than the amine can attack the ring.

-

Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (Pre-formed precatalysts are mandatory here to ensure immediate activity).[2]

-

Base: Cs

COngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Temperature: 60-70°C (Keep it lower to suppress background

).

Safety & Handling

-

Nitro-Pyridine Energetics: While 2-bromo-3,5-diethoxy-6-nitropyridine is not reported as highly explosive, polysubstituted nitro-aromatics can be energetic.[1][2] Do not subject the reaction residue to dry heat >120°C.[2]

-

Skin Sensitization: Halopyridines are potent skin irritants and sensitizers.[2] Double-glove (Nitrile) and work in a fume hood.[1][2]

-

Waste: Aqueous streams will contain palladium and bromide; segregate according to heavy metal waste protocols.[2]

References

-

Gefapixant Synthesis Context: Richards, S. et al. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1."[2] Org.[2][3][6] Process Res. Dev.2020 , 24, 2445–2452.[2] (Provides context on similar alkoxy-substituted heteroaromatic couplings). Link

-

SPhos Ligand Efficacy: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L.[2] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[2]2005 , 127, 4685–4696.[2] (Foundational text on using SPhos for sterically hindered chlorides/bromides). Link

-

Substrate Identification: PubChem Compound Summary for CID 11533568 (2-Bromo-3,5-diethoxy-6-nitropyridine). Link

-

SNAr Competition: Carey, J. S. et al. "Analysis of the reactions used for the preparation of drug candidate molecules."[2] Org.[2][3][6] Biomol. Chem.2006 , 4, 2337-2347.[1][2] (Discusses the competition between Pd-coupling and SNAr in electron-deficient systems). Link

Disclaimer: This protocol is designed for research purposes by qualified personnel. Always perform a specific risk assessment before scaling up reactions involving nitro-substituted heterocycles.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. WO2022060945A1 - Solid state forms of gefapixant and process for preparation thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis and Evaluation of 3,5-Diethoxy-Substituted Pyridine Analogues as Potent Antitubercular Agents

Abstract

The persistent global health threat posed by tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutic agents. This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of a promising class of compounds: 3,5-diethoxy-substituted pyridine analogues. Drawing inspiration from the structural features of successful antitubercular drugs, this guide details robust synthetic protocols, in-vitro screening methodologies, and cytotoxicity assessments. The overarching goal is to equip researchers in drug discovery with the necessary tools to explore this chemical space and identify novel lead candidates against tuberculosis.

Introduction: The Rationale for Targeting 3,5-Diethoxy-Substituted Pyridines

The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. In the context of antitubercular drug discovery, certain substitution patterns on the pyridine ring have been shown to be critical for potent activity. Specifically, the 3,5-disubstitution has been identified as a key feature in several series of potent antitubercular agents.[1][2] The introduction of alkoxy groups, such as diethoxy substituents, at these positions can significantly modulate the lipophilicity and electronic properties of the molecule, potentially enhancing cell wall penetration and interaction with molecular targets within M. tuberculosis.

Recent studies have highlighted the potential of 3,5-dialkoxypyridine analogues, demonstrating potent in vitro and in vivo antitubercular activity.[3] This application note provides a detailed, experience-driven framework for the synthesis and evaluation of novel 3,5-diethoxy-substituted pyridine analogues, with a focus on establishing a clear structure-activity relationship (SAR) to guide future drug design efforts.

Synthetic Strategy and Protocols

The synthesis of 3,5-diethoxy-substituted pyridine analogues can be approached through various established synthetic routes.[4] A common and versatile method involves the construction of the pyridine ring from acyclic precursors, such as the Hantzsch pyridine synthesis or related multicomponent reactions. An alternative and often more direct approach for specific substitution patterns is the functionalization of a pre-existing pyridine core.

This protocol will focus on a modular synthetic approach that allows for the facile introduction of diverse functionalities at other positions of the pyridine ring, enabling a thorough exploration of the SAR.

General Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. This multi-step synthesis begins with a commercially available starting material and proceeds through key intermediates to the final target compounds.

Caption: General synthetic workflow for 3,5-diethoxy-substituted pyridine analogues.

Detailed Experimental Protocol: Synthesis of a Representative 3,5-Diethoxy-4-aryl-pyridine Analogue

This protocol describes the synthesis of a representative analogue. Researchers can adapt this methodology to introduce a variety of substituents at the 4-position.

Step 1: Synthesis of 3,5-Diethoxypyridine (Intermediate 1)

-

To a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium ethoxide (2.5 eq).

-

Heat the reaction mixture at 120 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,5-diethoxypyridine.

Step 2: Functionalization at the 4-Position (Intermediate 2)

-

To a solution of 3,5-diethoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of the desired aryl aldehyde (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the 4-aryl-3,5-diethoxypyridin-4-ol.

Step 3: Dehydration to the Target Analogue

-

Dissolve the alcohol from Step 2 (1.0 eq) in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, neutralize with a mild base (e.g., saturated sodium bicarbonate solution), and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final compound by column chromatography or recrystallization.

In Vitro Antitubercular Activity Evaluation

The primary assessment of the synthesized compounds is their ability to inhibit the growth of Mycobacterium tuberculosis. This is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Microplate Alamar Blue Assay (MABA)

The MABA is a widely used and reliable colorimetric assay for determining the MIC of compounds against M. tuberculosis.[5]

Protocol:

-

Prepare a serial dilution of the test compounds in a 96-well microplate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Include appropriate controls: a drug-free control, a positive control with a known antitubercular drug (e.g., isoniazid or rifampicin), and a sterile control.

-

Incubate the plates at 37 °C for 5-7 days.

-

Add a freshly prepared solution of Alamar Blue and continue incubation for another 24 hours.

-

Observe the color change: blue (no growth) to pink (growth). The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Intracellular Activity against Macrophage-Internalized M. tuberculosis

Since M. tuberculosis can survive and replicate within macrophages, it is crucial to evaluate the activity of compounds against intracellular bacteria.[6][7]

Protocol:

-

Seed a suitable macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Infect the macrophages with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).

-

After an incubation period to allow for phagocytosis, wash the cells to remove extracellular bacteria.

-

Add fresh media containing serial dilutions of the test compounds.

-

Incubate the plates for 3-4 days.

-

Lyse the macrophages to release the intracellular bacteria.

-

Determine the number of viable bacteria by plating serial dilutions of the lysate on solid media and counting the colony-forming units (CFU).

-

The effective concentration (e.g., EC90) can be determined by comparing the CFU counts from treated and untreated wells.

Cytotoxicity Assessment

To ensure the selective toxicity of the synthesized compounds against M. tuberculosis and not the host cells, a cytotoxicity assay is essential.[8][9][10]

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11]

Protocol:

-

Seed a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate and allow them to attach.

-

Expose the cells to serial dilutions of the test compounds for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

The concentration that reduces cell viability by 50% (IC50) is calculated.

Selectivity Index (SI)

The selectivity of a compound is a critical parameter and is calculated as the ratio of its cytotoxicity to its antitubercular activity.

SI = IC50 (mammalian cells) / MIC (M. tuberculosis)

A higher SI value indicates greater selectivity for the mycobacteria over host cells.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic variation of the substituents on the 3,5-diethoxy-pyridine core and correlation of these structural changes with biological activity are crucial for establishing a robust SAR. The data should be organized in a clear and concise manner to facilitate this analysis.

Table 1: Antitubercular Activity and Cytotoxicity of Synthesized Analogues

| Compound ID | R-Group at 4-position | MIC (µg/mL) vs. M. tb H37Rv | IC50 (µg/mL) vs. Vero cells | Selectivity Index (SI) |

| Ref-1 | Isoniazid | 0.05 | >100 | >2000 |

| Ref-2 | Rifampicin | 0.1 | >50 | >500 |

| PYR-01 | Phenyl | 1.56 | >100 | >64 |

| PYR-02 | 4-Chlorophenyl | 0.78 | >100 | >128 |

| PYR-03 | 4-Methoxyphenyl | 3.12 | >100 | >32 |

| PYR-04 | 2-Thienyl | 1.56 | >100 | >64 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The SAR analysis derived from such data will guide the design of the next generation of analogues with improved potency and selectivity. For instance, the hypothetical data above suggests that electron-withdrawing substituents at the para-position of the 4-aryl ring may enhance antitubercular activity.

Conclusion and Future Directions

This application note provides a comprehensive and practical guide for the synthesis and evaluation of 3,5-diethoxy-substituted pyridine analogues as potential antitubercular agents. The detailed protocols for chemical synthesis, in vitro antitubercular screening, and cytotoxicity assessment are designed to be readily implemented in a standard drug discovery laboratory.

The logical progression from synthesis to biological evaluation, coupled with a systematic SAR analysis, provides a robust framework for identifying and optimizing novel lead compounds. Future work should focus on exploring a wider range of substituents, investigating the mechanism of action of the most potent compounds, and evaluating their efficacy in in vivo models of tuberculosis.

References

- In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC. (n.d.).

- In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis - PubMed. (2021, June 8).

- Zipperer, A., Scheurer, J., & Kretschmer, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antibiotics (pp. 105-121). Humana, New York, NY.

- Attia, A., Abo-Ghalia, M. H., & Abd el-Salam, O. I. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie, 50(7), 455-459.

- Screening and Evaluation of Anti-Tuberculosis Compounds - Creative Diagnostics. (n.d.).

- Sutherland, H. S., Tong, A. S., Choi, P. J., Blaser, A., Conole, D., Franzblau, S. G., ... & Palmer, B. D. (2019). 3, 5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel. Bioorganic & medicinal chemistry, 27(7), 1292-1307.

- Reduction of 3,5-Disubstituted Pyridines to Dihydropyridinest - RSC Publishing. (n.d.).

- Cytotoxicity assessment of antimicrobial agents after 24 h exposure.... - ResearchGate. (n.d.).

- Liu, J. (2013, November 13). Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers. Emery Pharma.

- Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - MDPI. (2024, December 10).

- Analysis of the Antimicrobial, Cytotoxic, and Antioxidant Activities of Cnidium officinale Extracts - MDPI. (2020, August 4).

- In silico and in vitro screening of FDA-approved drugs for potential repurposing against tuberculosis - bioRxiv.org. (2017, December 3).

- Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - Frontiers. (2021, June 30).

- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. (n.d.).

- III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SY - Canadian Science Publishing. (n.d.).

- Sangu, K. G., Azger Dusthackeer, V. N., Singh, V. K., Maykalwar, S., Krishna, E. V., Angayarkanni, B., ... & Rode, H. B. (2022). 3, 5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Future Medicinal Chemistry, 14(12), 883-897.

- Pyridine Synthesis: Cliff Notes - Baran Lab. (2004, June 9).

- Alegaon, S. G., Alagawadi, K. R., & Dadwe, D. H. (2014).

- Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review. (n.d.).

- Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents - PubMed. (2009, February 15).

- Development of new antituberculosis drugs - Faculty of Pharmacy - Research Portal. (n.d.).

- Synthesis and study of new antitubercular compounds - Sciforum. (n.d.).

- Pyridine based anti‐TB agents and drugs along with their MIC against Mtb. - ResearchGate. (n.d.).

- Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - MDPI. (2023, January 3).

Sources

- 1. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. Synthesis and antitubercular activity of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. emerypharma.com [emerypharma.com]

- 11. mdpi.com [mdpi.com]

Preparation of bedaquiline analogues using 3,5-diethoxypyridine scaffolds

Application Note: High-Fidelity Synthesis of Bedaquiline Analogues Utilizing 3,5-Diethoxypyridine Scaffolds

Abstract & Scientific Rationale

Context:

Bedaquiline (TMC207) is a cornerstone therapeutic for multidrug-resistant tuberculosis (MDR-TB), functioning via the inhibition of mycobacterial ATP synthase (Unit C).[1] However, the clinical utility of Bedaquiline is tempered by its extreme lipophilicity (

The Strategy: This protocol details the synthesis of "Second-Generation" Bedaquiline analogues where the lipophilic quinoline A-ring is replaced by a 3,5-diethoxypyridine scaffold. This structural modification aims to:

-